3-Oxetanemethanol, 3-(1-aminoethyl)-

Description

Overview of Oxetane (B1205548) Ring Systems in Contemporary Organic Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a significant structural motif in modern organic and medicinal chemistry. beilstein-journals.orgacs.org Despite being first synthesized over a century ago, its potential was not fully appreciated until more recently. researchgate.net The defining characteristic of the oxetane ring is its significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an epoxide. beilstein-journals.org This inherent strain, coupled with a nearly planar geometry, imparts unique physicochemical properties. researchgate.net The presence of the oxygen atom leads to fewer gauche interactions compared to its carbocyclic analog, cyclobutane. beilstein-journals.org

The strained C–O–C bond angle makes the oxygen lone pairs highly accessible, rendering oxetane a potent hydrogen-bond acceptor and a strong Lewis base. beilstein-journals.org In fact, its ability to accept hydrogen bonds surpasses that of other common cyclic ethers and even many carbonyl-containing functional groups like ketones and esters. beilstein-journals.org These attributes allow the oxetane ring to influence molecular properties such as aqueous solubility, lipophilicity, and metabolic stability when incorporated into larger molecules. acs.orgresearchgate.net Consequently, oxetanes are no longer viewed merely as reactive intermediates but as valuable, stable components in the design of new molecules. acs.org

Significance of Multi-functionalized Oxetanes as Synthetic and Structural Motifs

The strategic placement of multiple functional groups on the oxetane ring creates "multi-functionalized oxetanes," which are of paramount importance as both synthetic building blocks and key structural elements in complex molecules. rsc.org The substitution pattern on the oxetane ring can dramatically influence the molecule's three-dimensional shape, polarity, and reactivity. For instance, 3,3-disubstituted oxetanes are particularly noteworthy as their substitution does not introduce a new stereocenter if the substituents are identical, yet they can significantly alter the molecule's properties. rsc.orgnih.gov

In the realm of drug discovery, the incorporation of a multi-functionalized oxetane moiety can lead to substantial improvements in a compound's pharmacological profile. nih.govdigitellinc.com They are often employed as bioisosteres for more metabolically labile groups, such as gem-dimethyl or carbonyl groups. beilstein-journals.orghepvs.ch This substitution can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups. acs.orgnih.gov The rigid and defined geometry of the oxetane core can also lock a molecule into a specific conformation, potentially leading to enhanced binding affinity with biological targets. acs.orgresearchgate.net The development of novel synthetic methods to access a diverse range of functionalized oxetanes is an active area of research, aiming to expand the toolbox available to medicinal chemists. rsc.orgchemrxiv.org

Research Scope and Focus on 3-Oxetanemethanol, 3-(1-aminoethyl)-

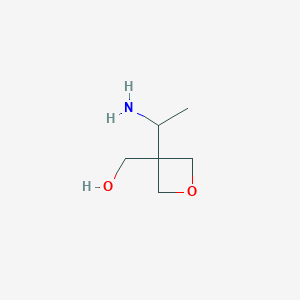

This article focuses on the specific chemical compound 3-Oxetanemethanol, 3-(1-aminoethyl)- . This molecule represents a novel, multi-functionalized oxetane derivative that combines several key structural features on a single 3,3-disubstituted oxetane core. The presence of a hydroxymethyl group (-CH₂OH) and a 1-aminoethyl group (-CH(CH₃)NH₂) at the C3 position introduces multiple points for further chemical modification and imparts a unique combination of polarity and functionality.

The hydroxymethyl group provides a primary alcohol functionality, which is a versatile handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The aminoethyl group introduces a primary amine, a common pharmacophore that can engage in hydrogen bonding and salt formation, and a chiral center, suggesting the potential for stereoselective interactions. The combination of these two different functional groups on a rigid oxetane scaffold makes 3-Oxetanemethanol, 3-(1-aminoethyl)- a highly promising building block for the synthesis of complex molecular architectures and as a scaffold in drug discovery programs.

The research into this specific compound aims to explore its synthesis, characterization, and potential utility as a novel chemical entity. Its structure suggests potential applications in creating libraries of diverse compounds for high-throughput screening and in the targeted design of molecules with tailored physicochemical and biological properties.

Data Tables

Table 1: General Properties of the Oxetane Ring

| Property | Description | Reference |

| Structure | Four-membered saturated heterocycle containing one oxygen atom. | beilstein-journals.org |

| Ring Strain | Approximately 25.5 kcal/mol, indicating significant strain. | beilstein-journals.org |

| Geometry | Nearly planar, with a small puckering angle. | researchgate.net |

| Hydrogen Bonding | Strong hydrogen-bond acceptor due to exposed oxygen lone pairs. | beilstein-journals.org |

| Polarity | Considered a polar motif. | nih.gov |

| Synthetic Utility | Used as a stable motif and a reactive intermediate for ring-opening reactions. | acs.orgnih.gov |

Table 2: Physicochemical Properties of Representative Functionalized Oxetanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

| Oxetan-3-ol | C₃H₆O₂ | 74.07 | Contains a secondary alcohol group. | atlantis-press.comchemicalbook.com |

| 3-Ethyl-3-oxetanemethanol | C₆H₁₂O₂ | 116.16 | 3,3-disubstituted with ethyl and hydroxymethyl groups. | chemicalbook.comnih.gov |

| 3-(1-Aminoethyl)oxetan-3-ol (B6152306) | C₅H₁₁NO₂ | 117.15 | Contains primary amine and tertiary alcohol functionalities. | bldpharm.com |

| Oxetane-3-methanol | C₄H₈O₂ | 88.11 | Contains a primary alcohol group. | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

[3-(1-aminoethyl)oxetan-3-yl]methanol |

InChI |

InChI=1S/C6H13NO2/c1-5(7)6(2-8)3-9-4-6/h5,8H,2-4,7H2,1H3 |

InChI Key |

SSPJPOFGKLHYJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(COC1)CO)N |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Oxetanemethanol, 3 1 Aminoethyl

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The significant ring strain of the oxetane ring, estimated at approximately 106 kJ/mol, is a primary driver for its reactivity. This strain, combined with the polarized carbon-oxygen bonds, facilitates ring-opening reactions under various conditions, typically requiring activation by an acid or a powerful nucleophile. beilstein-journals.org For 3,3-disubstituted oxetanes like the title compound, the reaction pathways are heavily influenced by the steric hindrance at the C3 position. nih.govillinois.edu

The ring-opening of oxetanes can proceed via nucleophilic attack, yielding functionalized 1,3-diols or their derivatives. tandfonline.com The reaction's success and pathway depend on the nature of the nucleophile and the reaction conditions. researchgate.net Due to the lower ring strain compared to epoxides, oxetanes are generally less reactive, and the activation of the ring is often necessary. researchgate.netrsc.org

In the case of 3-Oxetanemethanol, 3-(1-aminoethyl)-, nucleophilic attack is sterically directed to the unsubstituted C2 and C4 positions. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net A wide array of nucleophiles can be employed, including organometallic reagents, amines, and thiols. For instance, the use of silyl (B83357) ketene (B1206846) acetals represents a very mild protocol for oxetane ring-opening. beilstein-journals.org

A summary of representative nucleophilic ring-opening reactions is presented below.

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Benzylamine | Phosphoric acid catalyst | Polycyclic adducts | tandfonline.com |

| Lithium acetylide | Lewis acid (e.g., BF₃·OEt₂) | Acetylenic alcohols | tandfonline.com |

| Aryl borates | No catalyst mentioned | Arylated 1,3-diols | tandfonline.com |

| 2-Mercaptobenzothiazoles | Chiral phosphoric acid | Thioether-functionalized alcohols | acs.org |

| Silyl ketene acetals | Mild conditions | Ester-functionalized alcohols | beilstein-journals.org |

Activation with Brønsted or Lewis acids is a common strategy to facilitate the ring-opening of the relatively stable oxetane ring. beilstein-journals.orgrsc.org The acid coordinates to the ether oxygen, making the ring significantly more electrophilic and prone to nucleophilic attack. researchgate.net The mechanism can exhibit SN1 or SN2 character, depending on the substitution pattern and the stability of any potential carbocation intermediate.

For 3-Oxetanemethanol, 3-(1-aminoethyl)-, acid catalysis is particularly relevant. The presence of internal nucleophiles—the amino and hydroxyl groups—can lead to intramolecular cyclization following the initial ring-opening. nih.gov For example, 3-amido oxetanes have been shown to undergo intramolecular cyclization in the presence of In(OTf)₃ to form 2-oxazolines, a process that highlights the potential for the amino group (in its acylated form) to act as an internal nucleophile. nih.gov

Lewis acids such as BF₃·OEt₂, SnCl₄, MgCl₂, and ZnCl₂ are frequently used to promote these reactions. tandfonline.comresearchgate.netacs.org The choice of acid can influence the reaction's regioselectivity and outcome. For instance, the rearrangement of paclitaxel (B517696), which contains an oxetane ring, is mediated by Lewis acids like SnCl₄, leading to ring-opened derivatives. researchgate.net Frustrated Lewis pairs, such as the combination of B(C₆F₅)₃ and a hydrosilane, can also activate oxetanes for reductive ring-opening. acs.org

Table of Acid Catalysts and Their Roles in Oxetane Ring-Opening

| Acid Catalyst | Type | General Role | Reference |

|---|---|---|---|

| H₂SO₄ | Brønsted Acid | Hydrolytic ring-opening to form 1,3-diols. | researchgate.net |

| BF₃·OEt₂ | Lewis Acid | General catalyst for ring-opening with various nucleophiles. | tandfonline.comacs.org |

| In(OTf)₃ | Lewis Acid | Promotes intramolecular cyclization of 3-amido oxetanes. | nih.gov |

| SnCl₄ | Lewis Acid | Activates the oxetane for rearrangement and ring-opening. | researchgate.net |

Oxetane rings can undergo cleavage and rearrangement under photochemical conditions. acs.org These reactions often proceed through different pathways depending on the nature of the excited state. acs.org One common photochemical reaction is the [2+2] cycloreversion, which is the reverse of the Paternò-Büchi reaction used to form oxetanes. acs.org This process can be induced by energy transfer from a photosensitizer, such as a chiral thioxanthone. acs.orgscilit.com

Studies on spirocyclic oxetanes have shown that photoinduced C-C bond fission can occur upon energy transfer, leading to a cycloreversion. acs.org Another potential pathway involves the formation of radical cations through oxidative electron transfer, which can then be trapped by nucleophiles, leading to ring enlargement. nih.gov While specific studies on 3-Oxetanemethanol, 3-(1-aminoethyl)- are not prevalent, the general principles suggest that its oxetane ring could be susceptible to photochemical cleavage, potentially leading to fragmentation or rearrangement products. The presence of the amino and hydroxyl groups might also influence the photochemical pathways available to the molecule.

Regioselectivity and stereoselectivity are critical aspects of oxetane ring-opening, determining the structure of the final product. tandfonline.comresearchgate.net In acid-catalyzed reactions of asymmetrically substituted oxetanes, the site of nucleophilic attack is generally at the more substituted carbon if the mechanism has SN1 character, due to the formation of a more stable carbocation. Conversely, SN2 reactions typically occur at the less sterically hindered carbon atom. researchgate.net

For 3,3-disubstituted oxetanes such as 3-Oxetanemethanol, 3-(1-aminoethyl)-, the C3 position is a quaternary center, making direct nucleophilic attack at this position highly unlikely. Therefore, ring-opening reactions, whether acid-catalyzed or purely nucleophilic, are highly regioselective, occurring exclusively at the C2 or C4 positions. illinois.eduelsevierpure.com

Stereoselectivity becomes important when the ring-opening process creates a new chiral center. Asymmetric ring-opening of prochiral 3-substituted oxetanes using chiral catalysts can provide access to highly functionalized, enantioenriched building blocks. rsc.orgrsc.org For example, chiral phosphoric acids have been used to catalyze the enantioselective ring-opening of 3-substituted oxetanes with various nucleophiles, yielding products with high enantioselectivity. tandfonline.comacs.org

Reactivity of the Amino and Hydroxyl Functional Groups

The primary amino and hydroxyl groups in 3-Oxetanemethanol, 3-(1-aminoethyl)- are key sites for functionalization, provided the reaction conditions are mild enough to preserve the strained oxetane ring. beilstein-journals.org However, the inherent reactivity of the oxetane means that conditions promoting reactions at the amino or hydroxyl group can sometimes lead to competing or subsequent ring-opening. nih.gov

The primary amine of 3-Oxetanemethanol, 3-(1-aminoethyl)- is a versatile nucleophilic handle for a variety of chemical transformations.

Alkylation: The amine can be alkylated using alkyl halides or other electrophiles. However, harsh conditions must be avoided to prevent quaternization and potential Hofmann elimination or competing reactions with the oxetane ring.

Acylation/Amidation: The reaction of the primary amine with carboxylic acids, acid chlorides, or anhydrides yields the corresponding amide. rsc.org This is a common and robust transformation. The resulting amido-oxetane can then serve as a precursor for further reactions, such as the intramolecular cyclization to form 2-oxazolines mentioned previously. nih.gov The choice of coupling reagents is critical for achieving high yields and chemoselectivity, especially in complex molecules. rsc.orgmdpi.com

Sulfonylation: The amine can react with sulfonyl chlorides to form sulfonamides. A novel reaction pathway for sulfonyl fluorides has been described that leads to the formation of amino-oxetanes, highlighting the unique reactivity imparted by the oxetane scaffold. nih.govresearchgate.net

These transformations allow for the incorporation of the 3-Oxetanemethanol, 3-(1-aminoethyl)- scaffold into larger, more complex molecular architectures, making it a valuable building block in medicinal and materials chemistry.

Interplay between Ring Strain and Functional Group Reactivity

The chemical behavior of 3-Oxetanemethanol, 3-(1-aminoethyl)- is a direct consequence of the interplay between the high ring strain of the oxetane core and the electronic properties of its substituents. The oxetane ring possesses a significant strain energy of approximately 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol) and much higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). nih.govbeilstein-journals.org This inherent strain is a primary driving force for many of its reactions.

The 3,3-disubstituted pattern, as seen in this molecule, generally enhances the stability of the oxetane ring compared to other substitution patterns. The substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbitals, which is the necessary pathway for nucleophilic ring-opening. nih.gov

However, the presence of internal nucleophiles—the hydroxyl and amino groups—creates a unique situation. Under acidic conditions, where the oxetane oxygen is protonated and activated, these internal functional groups can readily participate in intramolecular ring-opening reactions. nih.gov This phenomenon, known as neighboring group participation, can lead to regioselective ring cleavage and the formation of new heterocyclic structures. wikipedia.org For example, the amino group, upon protonation of the oxetane oxygen, could attack one of the ring carbons to form a transient bicyclic aziridinium (B1262131) ion, leading to a rearranged product.

Furthermore, the oxetane ring exerts a strong electron-withdrawing inductive effect. This effect significantly influences the basicity of the adjacent amino group. It is well-documented that an oxetane ring placed alpha to an amine can reduce its pKₐ by as much as 2.7 units. nih.gov This reduction in basicity can affect the nucleophilicity of the amine and its reactivity in various chemical transformations.

Ring Expansion and Other Rearrangement Reactions of the Oxetane Core

The strain within the oxetane ring serves as a thermodynamic driving force for various rearrangement and ring-expansion reactions, often catalyzed by Lewis or Brønsted acids. beilstein-journals.orgmagtech.com.cn These reactions can lead to the formation of more stable five- or six-membered heterocycles. While specific studies on 3-Oxetanemethanol, 3-(1-aminoethyl)- are not prevalent, the reactivity can be inferred from analogous systems.

Lewis Acid-Catalyzed Rearrangements: Treatment of 3-hydroxy-substituted oxetanes with Lewis acids can initiate a cascade of reactions. For instance, 3-aryloxetan-3-ols have been shown to rearrange in the presence of Brønsted acids like Tf₂NH or Lewis acids like In(OTf)₃. nih.gov The acid activates the hydroxyl group, leading to its departure as water and the formation of a stabilized oxetane carbocation. This intermediate can then be trapped by an external nucleophile or undergo intramolecular reactions. In the case of 3-Oxetanemethanol, 3-(1-aminoethyl)-, the primary alcohol or the amine could act as internal nucleophiles. For example, acid catalysis could promote dehydration to form a carbocation at the exocyclic carbon, which could then be attacked by the oxetane oxygen, leading to a spirocyclic system, or more likely, the protonated oxetane could be opened by the pendant amino or hydroxyl group.

Ring Expansion to Larger Heterocycles: Ring expansion reactions of oxetanes are a known pathway to synthesize larger rings like tetrahydrofurans (THFs). For example, harsh reaction conditions with certain reagents, like an excess of a sulfur ylide at elevated temperatures, can cause oxetanes to expand to THFs. nih.gov More controlled ring expansions have been developed. Carreira and coworkers demonstrated that oxetan-3-one can be converted to a variety of heterocycles, including morpholines and piperazines, through a Lewis acid-mediated reaction cascade involving N,O- or N,N-acetals derived from the oxetane. acs.org This suggests that the amino and hydroxyl groups in 3-Oxetanemethanol, 3-(1-aminoethyl)- could facilitate similar intramolecular rearrangements to form substituted piperazines or morpholines under appropriate acidic conditions.

The following table outlines potential rearrangement reactions based on known oxetane chemistry.

| Reaction Type | Initiator/Catalyst | Plausible Mechanism | Potential Product(s) |

| Intramolecular Ring Opening/Rearrangement | Brønsted or Lewis Acid (e.g., H⁺, BF₃) | Protonation of oxetane oxygen, followed by intramolecular nucleophilic attack by the side-chain amine. | Substituted piperidinol or other rearranged amine heterocycles. |

| Ring Expansion | Lewis Acid (e.g., In(OTf)₃) | Formation of an oxetane carbocation followed by intramolecular cyclization/rearrangement. acs.org | Substituted morpholines or piperazines. acs.orgresearchgate.net |

| Rearrangement via Dehydration | Strong Acid, Heat | Dehydration of the primary alcohol to form an exocyclic alkene, which could undergo further acid-catalyzed rearrangement. | Various unsaturated heterocyclic products. |

Theoretical and Computational Chemistry Studies on 3 Oxetanemethanol, 3 1 Aminoethyl and Analogous Oxetane Systems

Quantum Chemical Investigations of Molecular Structure and Conformational Analysis

Quantum chemical methods are fundamental to exploring the three-dimensional arrangements of atoms in oxetane (B1205548) derivatives and the energetic relationships between their different spatial orientations (conformers).

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and geometry of molecular systems. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively complex molecules like substituted oxetanes.

DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. In the context of oxetane systems, DFT has been utilized in hybrid methods to aid in structure elucidation and stereochemistry assignment. For instance, a parametric/DFT hybrid computational method known as DU8+ has been effective in revising the structures of natural products containing the oxetane moiety by comparing calculated and experimental NMR data. acs.orgresearchgate.net Such approaches are critical where spectroscopic data alone may be ambiguous, which is a known challenge for the oxetane ring whose NMR signals can overlap with those of other cyclic ethers like tetrahydrofurans. acs.org

Beyond DFT, other quantum mechanical methods are applied to study oxetane systems, each with its own strengths and limitations.

Ab Initio Methods: These methods solve the electronic Schrödinger equation from "first principles," without using empirical parameters. wikipedia.org Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy. wikipedia.org High-level ab initio methods, while computationally intensive, serve as a benchmark for validating results from less demanding methods. researchgate.net They are essential for obtaining highly accurate results for smaller molecular systems and for cases where other methods may fail, such as in unusual bonding situations or for excited states. libretexts.org For example, high-level calculations such as DLPNO-CCSD(T) have been used to accurately determine the ring strain energies in heterocyclic systems. acs.orgnih.gov

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental or ab initio data to simplify calculations. researchgate.netwikipedia.org Methods like CNDO/2, INDO, and NDDO, though now less common, laid the groundwork for modern techniques. wikipedia.org Their main advantage is speed, allowing for the study of very large molecules. researchgate.netwikipedia.org However, their reliability depends on the similarity of the molecule under investigation to the compounds used for their parameterization. wikipedia.org

The choice between these methods depends on the specific research question, the size of the molecule, and the desired level of accuracy.

The four-membered oxetane ring is not perfectly planar; it adopts a puckered conformation to relieve torsional strain. The introduction of substituents, as in 3-Oxetanemethanol, 3-(1-aminoethyl)-, can lead to a more complex conformational landscape with multiple energy minima corresponding to stable conformers.

Computational methods are used to map the potential energy surface (PES) of the molecule, identifying stable conformers (energy minima) and the transition states that connect them. For example, X-ray crystallography and computational studies have shown that substituents increase the ring's pucker. acs.org The parent oxetane ring has a defined set of bond lengths and angles, but these are altered by substitution. acs.org A computational study on the related 1,3-oxathiane (B1222684) ring system using quantum-chemical methods identified eight energy minima, including chair and twist conformers, and the transition states between them. researchgate.net A similar approach applied to 3-Oxetanemethanol, 3-(1-aminoethyl)- would reveal its preferred three-dimensional structures and the energy barriers to conformational change, which are crucial for understanding its interactions with biological targets.

| Property | Value | Reference |

|---|---|---|

| C–O Bond Length | 1.46 Å | acs.org |

| C–C Bond Length | 1.53 Å | acs.org |

| C–O–C Bond Angle | 90.2° | acs.org |

| C–C–O Bond Angle | 92.0° | acs.org |

| C–C–C Bond Angle | 84.8° | acs.org |

| Puckering Angle (EDO*) | 16° | acs.org |

*EDO is a substituted oxetane insecticide, illustrating how substituents affect ring puckering.

Analysis of Ring Strain and Energetic Properties

The oxetane ring possesses significant ring strain due to its deviation from ideal tetrahedral bond angles. This inherent strain is a key determinant of the molecule's stability and chemical reactivity.

Strain Energy (SE) is the excess energy a cyclic molecule has compared to a hypothetical strain-free acyclic analogue. The high strain energy of oxetane, comparable to that of oxirane (epoxide), makes it susceptible to ring-opening reactions. acs.orgbeilstein-journals.org

Computational chemistry allows for the precise calculation of SE through isodesmic or homodesmotic reactions. These theoretical reactions are constructed such that the number and types of bonds are conserved on both sides of the equation, allowing for the cancellation of errors and a direct calculation of the strain associated with the ring structure. The strain energy for the parent oxetane ring is reported to be approximately 25.5 kcal/mol (about 106 kJ/mol). beilstein-journals.orgnih.gov This high value influences its use in medicinal chemistry, as the strained ring can act as a conformation-locking device. acs.org

| Compound | Ring Size | Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Oxirane | 3 | 27.3 | beilstein-journals.org |

| Oxetane | 4 | 25.5 | beilstein-journals.org |

| Tetrahydrofuran (B95107) | 5 | 5.6 | beilstein-journals.org |

Computational methods can predict key thermochemical properties, such as the Gibbs free energy (G), enthalpy (H), and entropy (S). These values are crucial for assessing the relative stability of different conformers and predicting the thermodynamic feasibility of chemical reactions. libretexts.org

For a molecule like 3-Oxetanemethanol, 3-(1-aminoethyl)-, computational analysis can determine the Gibbs free energy of its various conformers. The conformer with the lowest free energy will be the most abundant at equilibrium. Calculations using programs like Orca can provide these thermodynamic values, helping to build a complete picture of the molecule's energetic landscape. libretexts.org Furthermore, computational studies have been used to link the properties of oxetane derivatives to their metabolic stability. acs.org For instance, the introduction of an oxetane ring can increase polarity and metabolic stability compared to other cyclic ethers, and these effects can be rationalized through computational predictions of properties like lipophilicity. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of organic reactions. By calculating the energies of reactants, products, and intermediate structures, including transition states, a detailed picture of the reaction pathway can be constructed. For oxetane systems, these methods have been applied to understand their characteristic ring-opening, ring-expansion, and polymerization reactions.

The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) is a primary driver for its reactivity. beilstein-journals.org However, the ring-opening is not always a trivial task, as it requires surmounting a significant activation energy barrier, often catalyzed by acids or metal complexes. researchgate.net Computational methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the transition states (TS) for these processes.

Studies have shown that the ring-opening of oxetanes often proceeds via a typical SN2 mechanism. researchgate.netresearchgate.net For instance, in the ring-opening copolymerization (ROCOP) of oxetane with other monomers, DFT calculations at the BP86-D4/def2TZVP level of theory have been used to analyze different potential transition states. researchgate.net These calculations reveal that the transition state geometry is characterized by an almost linear arrangement of the nucleophile, the carbon atom being attacked, and the leaving oxygen atom (e.g., S···C···O angle >174°). researchgate.net

By comparing the energy barriers of different possible pathways, computational models can identify the most favorable reaction mechanism. For example, in a cooperative catalysis system involving a potassium cation, calculations showed that the active participation of the cation in the oxetane ring-opening step significantly lowers the activation energy barrier (e.g., from over 22 kcal/mol to 13.7 kcal/mol), confirming its role beyond a simple counterion. researchgate.net These theoretical studies highlight that despite the high ring strain, the transition state for ring-opening has a higher activation energy compared to the more strained three-membered oxirane ring, explaining the comparatively lower reactivity of oxetanes under certain conditions. researchgate.net

Table 1: Computational Findings on Oxetane Ring-Opening Transition States

| Computational Method | System Studied | Key Findings | Reference |

| BP86-D4/def2TZVP | Ring-Opening Copolymerization (ROCOP) of Oxetane | Characterized three potential transition states, identifying the lowest energy pathway. Confirmed a typical SN2 mechanism with a nearly linear S···C···O angle (>174°). | researchgate.net |

| Not Specified | General Oxetane Ring-Opening | Theoretical studies indicate that the four-membered ring exhibits less strain in its transition state compared to oxirane, leading to a higher activation energy for ring-opening. | researchgate.net |

Cationic ring-opening polymerization (CROP) is a primary method for synthesizing polyethers from oxetane monomers. Computational studies have provided a microscopic view of this process. rsc.orgrsc.org Using methods like Density Functional Theory (B3LYP) and Møller-Plesset perturbation theory (MP2) with basis sets such as 6-31G(d,p) and 6-311++G(d,p), researchers have modeled the step-by-step mechanism of oxetane polymerization. rsc.orgrsc.org

The polymerization is typically initiated by an acidified oxetane cation. rsc.orgrsc.org The mechanism involves the oxygen atom of an incoming oxetane monomer attacking one of the methylene (B1212753) carbons adjacent to the oxonium ion of the protonated oxetane. rsc.org This nucleophilic attack leads to the opening of the strained ring and the propagation of the polymer chain.

Computational results show that the activation energy for the initial polymerization step is very low, indicating that once initiated, the polymerization proceeds readily. rsc.org Vibrational analysis is used to confirm the nature of the calculated stationary points, where reactants and products have zero imaginary frequencies, and transition states have exactly one imaginary frequency. rsc.orgrsc.org These models have also been extended to study the process in different solvents using models like the Polarizable Continuum Model (PCM), which is crucial as these polymerizations are often carried out in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). rsc.org The analysis of the reaction process indicates that as the degree of polymerization increases, the process becomes a repeating favorable event. rsc.org

Table 2: Computational Modeling of Oxetane Polymerization

| Parameter | Details | Reference |

| Computational Methods | B3LYP, MP2 | rsc.orgrsc.org |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p) | rsc.orgrsc.org |

| Reaction Mechanism | The oxygen atom of a neutral oxetane monomer attacks a carbon atom adjacent to the oxygen in the oxetane cation. | rsc.org |

| Activation Energy | The activation energy for the initial polymerization step is very low. | rsc.org |

| Stationary Point Characterization | Confirmed via vibrational analysis (number of imaginary frequencies). | rsc.org |

| Solvent Effects | Studied using the Polarizable Continuum Model (PCM) for solvents like THF and DCM. | rsc.org |

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules. wikipedia.orgucsb.edu It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). wikipedia.org

In the context of oxetane chemistry, FMO theory provides a clear rationale for the observed reaction mechanisms. For the cationic polymerization of oxetane, the interaction between the HOMO of the incoming neutral oxetane monomer and the LUMO of the protonated oxetane cation is key. rsc.org The HOMO of the oxetane is localized on the oxygen atom, consistent with its role as the nucleophile. The LUMO of the oxetane cation is located on the carbon atoms adjacent to the positive oxonium center, marking them as the electrophilic sites for attack. rsc.org The symmetry and energy of these frontier orbitals guide the reaction pathway. rsc.org

Beyond qualitative HOMO-LUMO analysis, computational chemistry allows for the calculation of various reactivity descriptors derived from FMO theory. nih.govChemical hardness (η) , for instance, is a measure of a molecule's resistance to changes in its electron distribution. A lower chemical hardness value suggests higher reactivity. nih.gov Computational screening of various substituted oxetane derivatives has utilized the concept of chemical hardness to analyze their susceptibility to chemical transformations, which is crucial for designing new monomers for energetic polymers. nih.gov

Table 3: Application of FMO Theory to Oxetane Reactivity

| FMO Concept | Description | Application to Oxetanes | Reference |

| HOMO | Highest Occupied Molecular Orbital; represents the site of nucleophilicity. | In a neutral oxetane monomer, the HOMO is localized on the oxygen atom. | rsc.org |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the site of electrophilicity. | In a protonated oxetane cation, the LUMO is localized on the carbon atoms adjacent to the oxonium ion. | rsc.org |

| HOMO-LUMO Interaction | The primary interaction governing the reaction between a nucleophile and an electrophile. | The polymerization of oxetane is driven by the interaction between the HOMO of a neutral oxetane and the LUMO of the oxetane cation. | rsc.org |

| Chemical Hardness (η) | A measure of resistance to deformation of electron cloud; lower hardness implies higher reactivity. | Used to computationally screen and predict the reactivity of novel substituted oxetane monomers. | nih.gov |

Advanced Spectroscopic Characterization Techniques for 3 Oxetanemethanol, 3 1 Aminoethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in 3-Oxetanemethanol, 3-(1-aminoethyl)-.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen) and the rigid, puckered structure of the oxetane (B1205548) ring. Protons on the oxetane ring often exhibit complex splitting patterns due to geminal and vicinal coupling. For similar 3,3-disubstituted oxetanes, the methylene (B1212753) protons of the ring typically appear as doublets. mdpi.com The protons of the hydroxymethyl group, the aminoethyl side chain, and the amine and hydroxyl groups themselves would also produce characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The spectrum for 3-Oxetanemethanol, 3-(1-aminoethyl)- would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the oxetane ring are notably deshielded due to the ring strain and the electronegativity of the ring oxygen. docbrown.info The chemical shifts for the quaternary carbon of the oxetane, the ring methylenes, the hydroxymethyl carbon, and the carbons of the aminoethyl group would all appear in predictable regions of the spectrum.

Expected ¹³C NMR Chemical Shift Ranges for 3-Oxetanemethanol, 3-(1-aminoethyl)-

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| C(quaternary)-O (Oxetane) | 75 - 85 | Highly deshielded due to two oxygen attachments and ring strain. |

| CH₂ (Oxetane) | 70 - 80 | Deshielded by adjacent oxygen atom. |

| CH₂-OH | 60 - 70 | Typical range for a primary alcohol carbon. |

| CH-NH₂ | 45 - 55 | Influenced by the adjacent nitrogen atom. |

| C(quaternary)-C (Oxetane) | 40 - 50 | Quaternary carbon adjacent to the functional groups. |

Note: The table presents expected values based on general principles and data for related compounds. Actual experimental values may vary.

To confirm the precise connectivity of the atoms, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for establishing the connectivity within the aminoethyl group (CH-CH₃) and for assigning the protons within the oxetane ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.

The IR spectrum of 3-Oxetanemethanol, 3-(1-aminoethyl)- would be characterized by absorption bands corresponding to its primary amine, primary alcohol, and oxetane ring functionalities. For comparison, the IR spectrum of a similar compound, 3-Ethyl-3-oxetanemethanol, shows a strong, broad O-H stretch. nist.gov

Expected IR Absorption Bands for 3-Oxetanemethanol, 3-(1-aminoethyl)-

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| N-H (Amine) | Stretching, medium | 3300 - 3500 (doublet for -NH₂) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending (scissoring) | 1590 - 1650 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

Note: This table is based on characteristic IR absorption frequencies for the specified functional groups.

Raman spectroscopy, being complementary to IR, would also provide valuable structural information. While IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The C-C backbone of the molecule and the symmetric breathing modes of the oxetane ring would likely produce distinct signals in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For 3-Oxetanemethanol, 3-(1-aminoethyl)-, a high-resolution mass spectrometry (HRMS) technique like ESI-TOF would be employed to determine its exact mass, which can be used to confirm the molecular formula (C₆H₁₃NO₂).

Predicted High-Resolution Mass Spectrometry Adducts for C₆H₁₃NO₂

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 132.1019 |

| [M+Na]⁺ | 154.0838 |

| [M-H]⁻ | 130.0873 |

Note: These m/z values are calculated based on the molecular formula C₆H₁₃NO₂ and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Oxetanemethanol, 3-(1-aminoethyl)-, with a chemical formula of C₆H₁₃NO₂, HRMS can confirm its elemental composition by providing an exact mass that distinguishes it from other molecules with the same nominal mass.

Research Findings: In a typical HRMS analysis using electrospray ionization (ESI), the compound would be protonated to form the [M+H]⁺ ion. The high-resolution measurement of this ion would provide an experimental mass that can be compared to the theoretical exact mass. Minor deviations between the experimental and theoretical mass, typically in the parts-per-million (ppm) range, are used to confirm the elemental formula with high confidence.

Table 1: Hypothetical HRMS Data for 3-Oxetanemethanol, 3-(1-aminoethyl)-

| Ion Species | Theoretical Exact Mass (Da) | Observed Exact Mass (Da) | Mass Error (ppm) |

| [M+H]⁺ | 132.10191 | 132.10215 | 1.8 |

| [M+Na]⁺ | 154.08385 | 154.08411 | 1.7 |

This level of accuracy is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of a molecule. By inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of 3-Oxetanemethanol, 3-(1-aminoethyl)-) and analyzing the resulting product ions, valuable structural information can be obtained. The fragmentation pattern is characteristic of the molecule's structure and can help to identify its functional groups and connectivity.

Research Findings: The fragmentation of 3-Oxetanemethanol, 3-(1-aminoethyl)- is expected to be directed by its functional groups: the primary amine, the primary alcohol, and the oxetane ring. Common fragmentation pathways for amino alcohols include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration (loss of a water molecule). researchgate.net The strained oxetane ring may also undergo characteristic ring-opening fragmentations.

A plausible fragmentation pathway initiated by protonation at the amine nitrogen would involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of water (H₂O): Driven by the hydroxyl group.

α-cleavage: Cleavage of the bond between the chiral carbon and the oxetane ring, leading to a resonance-stabilized ion.

Oxetane ring opening: Fragmentation of the four-membered ring can lead to various smaller fragments.

Table 2: Plausible Key Fragments for 3-Oxetanemethanol, 3-(1-aminoethyl)- in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 132.1 | 115.1 | NH₃ | C₆H₁₁O₂⁺ |

| 132.1 | 114.1 | H₂O | C₆H₁₂N⁺ |

| 132.1 | 87.1 | C₂H₄O | C₄H₉NO⁺ |

| 132.1 | 44.0 | C₄H₇O₂ | C₂H₆N⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a chiral molecule like 3-Oxetanemethanol, 3-(1-aminoethyl)-, single-crystal X-ray diffraction can provide the absolute configuration of its stereocenters, as well as precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Research Findings: While specific crystallographic data for 3-Oxetanemethanol, 3-(1-aminoethyl)- is not publicly available, the analysis of structurally similar chiral amino alcohols provides a strong precedent for its characterization. For instance, the crystal structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol reveals key structural features that would be expected in the solid state of our target compound. sigmaaldrich.comscbt.comsigmaaldrich.com These include hydrogen bonding networks involving the amino and hydroxyl groups, which dictate the packing of the molecules in the crystal lattice. Obtaining suitable crystals of 3-Oxetanemethanol, 3-(1-aminoethyl)- or a derivative would be a critical step for this analysis.

Table 3: Representative Crystallographic Data for a Chiral Amino Alcohol

| Parameter | Example Value ((1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.7 Å, c = 15.2 Å |

| Key Intermolecular Interactions | Hydrogen bonds between -OH and -NH₂ groups of adjacent molecules |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is essential for separating the enantiomers of a chiral compound and determining its enantiomeric purity or enantiomeric excess (ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.govnih.govnih.gov

Research Findings: The separation of the enantiomers of 3-Oxetanemethanol, 3-(1-aminoethyl)- would rely on the selection of an appropriate CSP.

For chiral HPLC , polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for the separation of amino alcohols. oup.comnih.govresearchgate.netscas.co.jp The separation can be performed in either normal-phase or reversed-phase mode, with the choice of mobile phase being critical for achieving good resolution.

For chiral GC , derivatization of the amino and hydroxyl groups is often necessary to increase the volatility and improve the separation of the enantiomers. researchgate.netnih.govwiley.com Common derivatizing agents include trifluoroacetic anhydride. The derivatized enantiomers can then be separated on a cyclodextrin-based CSP.

Table 4: Illustrative Chiral Chromatography Conditions for Enantiomeric Purity Assessment

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Expected Outcome |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with a basic additive | UV or Mass Spectrometer | Baseline separation of the two enantiomers, allowing for quantification of enantiomeric excess. |

| GC | Permethylated β-cyclodextrin | Helium | Flame Ionization Detector (FID) or Mass Spectrometer | Separation of the derivatized enantiomers, providing a highly sensitive method for purity assessment. |

Applications in Advanced Chemical Synthesis and Polymer Science

Role as Versatile Building Blocks for Complex Chemical Structures

The inherent ring strain of the oxetane (B1205548) moiety (approximately 107 kJ/mol) combined with the presence of both amino and hydroxyl groups makes 3-Oxetanemethanol, 3-(1-aminoethyl)- an intriguing building block. wikipedia.org Oxetanes are recognized as important motifs in medicinal chemistry and organic synthesis, often serving as bioisosteres for gem-dimethyl or carbonyl groups, which can improve physicochemical properties like solubility and metabolic stability. acs.orgspecialchem.com The dual functionality of this specific compound allows for sequential or selective reactions, enabling the construction of intricate molecular frameworks. The amino group provides a site for amidation, alkylation, or other standard amine chemistries, while the hydroxyl group can undergo esterification, etherification, or oxidation. This amphoteric reactivity, with both nucleophilic sites (amine, hydroxyl) and an electrophilic site (the oxetane ring), provides a powerful tool for synthetic chemists. rsc.org

The presence of three distinct reactive sites—the amine, the hydroxyl group, and the oxetane ring—positions 3-Oxetanemethanol, 3-(1-aminoethyl)- as an ideal precursor for a wide range of polyfunctional compounds. Synthetic strategies can be designed to selectively functionalize one group while preserving the others for subsequent transformations. For instance, the amino group could be protected, allowing for chemistry to be performed on the hydroxyl group, or vice-versa.

Research into the synthesis of 3,3-disubstituted oxetanes has demonstrated that the oxetane ring is tolerant to a variety of reaction conditions, including those used for creating amino acid derivatives and introducing other functional groups. acs.orgchemrxiv.org For example, the Strecker synthesis on oxetan-3-one can yield oxetane amino acids, and the Henry reaction can introduce a hydroxymethyl group alongside another substituent. chemrxiv.org This demonstrates the feasibility of constructing molecules with multiple functionalities centered around an oxetane core. The target compound, 3-Oxetanemethanol, 3-(1-aminoethyl)-, can be viewed as a pre-formed, highly functionalized building block, ready for incorporation into larger molecules, potentially simplifying complex synthetic routes. The synthesis of complex molecules like polyfunctional ketenimines from multiple components highlights the demand for versatile building blocks that can bring together different functionalities in a single step. researchgate.net

The oxetane ring is found in several biologically active natural products, most notably the anticancer drug paclitaxel (B517696) (Taxol), where it plays a crucial role in defining the molecule's conformation and biological activity. acs.org Furthermore, amino alcohols are fundamental structural motifs in a vast array of natural products and pharmaceuticals. nih.gov The compound 3-Oxetanemethanol, 3-(1-aminoethyl)- combines the oxetane ring with a 1,3-aminoalcohol-like fragment, making it a potentially valuable building block for creating novel analogues of natural products.

Synthetic approaches to natural products often rely on the use of chiral building blocks derived from sources like amino acids. nih.gov For example, β-hydroxy-α-amino acids are substructures in several bioactive natural products and serve as key "three-way-junctions" for further derivatization. researchgate.net Similarly, 3-Oxetanemethanol, 3-(1-aminoethyl)- could be integrated into peptide synthesis. Reports describe the synthesis of peptidomimetics where an oxetane ring replaces an amide carbonyl group in the peptide backbone, a strategy made possible by the conjugate addition of amino esters to a nitromethylene-substituted oxetane. rsc.org This suggests that 3-Oxetanemethanol, 3-(1-aminoethyl)- could be used to create novel peptide or natural product analogues with unique structural and, potentially, biological properties.

Monomers for Functional Polymer Synthesis

The strained oxetane ring is the key to the utility of 3-Oxetanemethanol, 3-(1-aminoethyl)- as a monomer. This strain facilitates ring-opening polymerization, leading to the formation of polyethers. wikipedia.orgradtech.org The presence of both a primary amino group and a primary hydroxyl group on the monomer allows for the direct synthesis of polymers with pendant functionalities. These functional groups can impart specific properties to the resulting polymer, such as hydrophilicity, stimuli-responsiveness, and the ability to be post-functionalized with other molecules, such as drugs or targeting ligands. rsc.org

Cationic ring-opening polymerization (CROP) is the primary method for polymerizing oxetane monomers. radtech.orgresearchgate.net The polymerization is typically initiated by Lewis acids or other cationic species that activate the oxygen atom in the oxetane ring, forming a tertiary oxonium ion. wikipedia.org This active center is then attacked by another monomer molecule, propagating the polymer chain.

The CROP of oxetanes can proceed through two main competing pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.netnih.govcapes.gov.br

Active Chain End (ACE): The cationic charge is located on the growing polymer chain end, which then reacts with a neutral monomer.

Activated Monomer (AM): A monomer is activated (protonated or complexed with the initiator), and this activated monomer is then attacked by the neutral terminal group of the growing polymer chain.

For hydroxyl-containing oxetanes like 3-ethyl-3-hydroxymethyloxetane, both mechanisms can coexist. capes.gov.br However, it is crucial to note that the basic amino group in 3-Oxetanemethanol, 3-(1-aminoethyl)- would interfere with CROP by neutralizing the cationic initiator or propagating species. Therefore, protection of the amino group, for instance as a carbamate, would be necessary before polymerization. tu-dresden.de Following polymerization, a deprotection step would yield the desired amino-functionalized polyether.

| Mechanism | Description | Key Feature |

|---|---|---|

| Active Chain End (ACE) | The propagating species is a tertiary oxonium ion at the end of the polymer chain, which is attacked by a monomer molecule. | Cation is on the polymer chain. More efficient for simple oxetanes. nih.gov |

| Activated Monomer (AM) | A monomer molecule is activated by the initiator, and is then attacked by the terminal hydroxyl group of the growing polymer chain. | Cation is on the monomer. Can occur with hydroxyl-functionalized monomers. capes.gov.br |

The polymerization of 3-Oxetanemethanol, 3-(1-aminoethyl)- (with a protected amine) would result in a linear polyether with a repeating unit that features both a pendant hydroxymethyl group and a (protected) pendant aminoethyl group. The resulting poly(amino-co-ether) would be a highly functional material. rsc.org The hydroxyl groups contribute to hydrophilicity and provide sites for further reactions like esterification, while the amino groups (after deprotection) offer sites for conjugation and can impart pH-responsiveness to the polymer. rsc.orgnih.gov

The synthesis of polyethers with multiple hydroxyl groups from monomers like 3-ethyl-3-hydroxymethyloxetane is well-established and often leads to hyperbranched structures. nih.govmdpi.com By analogy, polymerizing 3-Oxetanemethanol, 3-(1-aminoethyl)- could yield polymers rich in both hydroxyl and amino functionalities, creating a versatile platform for material science applications, including drug delivery systems and functional coatings.

The structure of 3-Oxetanemethanol, 3-(1-aminoethyl)- is analogous to an AB₂-type monomer, where 'A' is the polymerizable oxetane ring and 'B₂' represents the two functional groups (hydroxyl and amino). Such monomers are the fundamental building blocks for creating highly branched, three-dimensional polymer structures known as hyperbranched polymers and dendrimers. rsc.orgnih.gov

Hyperbranched polymers are synthesized in a one-pot process and, unlike perfect dendrimers, have irregular branching and are polydisperse. rsc.org The polymerization of a monomer like 3-Oxetanemethanol, 3-(1-aminoethyl)- could lead to hyperbranched polyethers where the numerous amino and hydroxyl groups would be located primarily at the termini of the branches. nih.govresearchgate.net These terminal groups offer a high density of points for further functionalization. nih.gov For example, hyperbranched poly(hydroxyl)oxetanes have been synthesized from 3-ethyl-3-(hydroxymethyloxetane) using a core molecule, resulting in polymers with a globular structure. nih.govmdpi.com

Dendritic polymers, including dendrimers and hyperbranched polymers, are of great interest due to their unique properties compared to linear polymers, such as lower viscosity, higher solubility, and a high concentration of surface functional groups. nih.govresearchgate.net These characteristics make them suitable for a wide range of applications, from drug delivery and gene therapy to additives for advanced materials. nih.govnih.gov The use of a bifunctional monomer like 3-Oxetanemethanol, 3-(1-aminoethyl)- provides a direct route to these complex and highly valuable macromolecular architectures.

Precursors for Specialty Chemical Development

The dual reactivity of 3-Oxetanemethanol, 3-(1-aminoethyl)- allows for its participation in a diverse range of chemical transformations, making it a key intermediate in the synthesis of specialized molecules for various applications. The primary amine can readily undergo reactions such as acylation, alkylation, and arylation, while the hydroxymethyl group can be functionalized through esterification, etherification, or oxidation. This orthogonal reactivity enables the selective modification of one functional group while leaving the other available for subsequent transformations, a crucial aspect in multi-step organic synthesis.

In the realm of polymer science, this compound is a prime candidate for the synthesis of functional polymers. The hydroxymethyl group can participate in ring-opening polymerization of the oxetane ring, leading to the formation of hyperbranched polyethers. nih.govnih.govmdpi.comresearchgate.net The presence of the pendant aminoethyl group along the polymer backbone introduces sites for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications, such as drug delivery systems or specialized coatings.

Research on analogous compounds, such as 3-Ethyl-3-oxetanemethanol, has demonstrated the utility of 3-hydroxymethyl-substituted oxetanes as monomers in cationic ring-opening polymerization to produce hyperbranched poly(hydroxy)oxetanes. nih.govmdpi.comresearchgate.net These polymers exhibit potential as hot-melt adhesives and can be further modified to enhance their properties. nih.govnih.govmdpi.comresearchgate.net The synthesis of such polymers often involves the use of a core molecule, like 1,1,1-tris(hydroxymethyl)propane, and a catalyst such as boron trifluoride diethyl etherate. nih.govmdpi.com

The general synthetic utility of oxetanes as intermediates is well-established, with their strained four-membered ring being susceptible to nucleophilic attack, facilitating the introduction of diverse functional groups. chemimpex.com The presence of both an amino and a hydroxyl group in 3-Oxetanemethanol, 3-(1-aminoethyl)- enhances its versatility as a building block. For instance, the amino group can be used to incorporate the oxetane moiety into peptide backbones, creating peptidomimetics with potentially improved stability and bioactivity. rsc.org

The following table outlines the potential of 3-Oxetanemethanol, 3-(1-aminoethyl)- as a precursor by highlighting the reactivity of its functional groups and the resulting classes of specialty chemicals.

| Functional Group | Reaction Type | Resulting Chemical Class | Potential Applications |

| Primary Amine (-NH2) | Acylation | Amides | Pharmaceutical intermediates, functional monomers |

| Alkylation | Secondary/Tertiary Amines | Catalysts, cross-linking agents | |

| Reductive Amination | Substituted Amines | Bioactive molecules | |

| Hydroxymethyl (-CH2OH) | Esterification | Esters | Plasticizers, fragrance components |

| Etherification | Ethers | Solvents, polymer additives | |

| Ring-Opening Polymerization | Hyperbranched Polyethers | Coatings, adhesives, drug delivery | |

| Oxetane Ring | Nucleophilic Ring Opening | Functionalized Diols | Specialty surfactants, cross-linkers |

Detailed research findings on closely related 3,3-disubstituted oxetanes underscore their stability and utility as building blocks in medicinal chemistry and materials science. nih.gov The ability to synthesize a variety of these precursors opens up avenues for creating novel molecules with tailored properties. The synthesis of amino-oxetanes, for example, has been a focus due to their application in drug discovery to modulate properties like basicity and solubility. nih.gov

The table below presents a summary of research findings on the polymerization of a related oxetane monomer, 3-Ethyl-3-(hydroxymethyl)oxetane (EHO), which provides insights into the potential polymer chemistry of 3-Oxetanemethanol, 3-(1-aminoethyl)-.

| Monomer | Co-monomer/Initiator | Polymerization Type | Resulting Polymer | Key Findings | Reference |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | 1,1,1-tris(hydroxymethyl)propane (TMP) | Cationic Ring-Opening | Hyperbranched Poly(hydroxy)oxetanes (POXs) | Lower dispersity compared to homopolymerization; potential as hot-melt adhesives. | nih.govmdpi.com |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | - | Cationic, Anionic, or Activated Monomer | Poly(3-ethyl-3-hydroxymethyloxetane) | Catalyst concentration and temperature impact the degree of branching. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Oxetanemethanol, 3-(1-aminoethyl)-, and how do reaction conditions influence yield?

- Methodology : The synthesis of oxetane derivatives often involves ring-opening or functionalization of pre-formed oxetane scaffolds. For 3-(1-aminoethyl)-substituted oxetanes, reductive amination of ketone precursors (e.g., 3-oxetanone derivatives) with ethylamine under catalytic hydrogenation (H₂/Pd-C) is a common approach . Solvent selection (e.g., methanol or THF) and temperature control (25–60°C) are critical to minimize side reactions like over-reduction or polymerization. Purity can be enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. What analytical techniques are most effective for characterizing 3-Oxetanemethanol, 3-(1-aminoethyl)-?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm oxetane ring integrity (e.g., δ ~4.5–4.8 ppm for oxetane protons) and amine substitution (δ ~1.2–1.5 ppm for -CH₂CH₃) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 132.1 (C₆H₁₃NO₂) .

- IR : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O-C oxetane) .

Advanced Research Questions

Q. How does the oxetane ring’s stability impact the reactivity of 3-(1-aminoethyl)-3-oxetanemethanol under acidic or basic conditions?

- Methodology :

- Acidic Conditions : Protonation of the oxetane oxygen may lead to ring-opening via nucleophilic attack (e.g., by water), forming diol derivatives. Monitor via HPLC or TLC (eluent: EtOAc/hexane) .

- Basic Conditions : The amine group may deprotonate, increasing nucleophilicity and risk of side reactions (e.g., intramolecular cyclization). Use buffered solutions (pH 7–8) to stabilize the compound during catalytic studies .

Q. How can researchers resolve contradictions in reported bioactivity data for aminoethyl-oxetane derivatives?

- Case Study : Some studies report neuroprotective effects of aminoethyl-oxetanes (e.g., modulation of Aβ peptides in Alzheimer’s models), while others note negligible activity .

- Resolution Strategy :

Purity Assessment : Confirm compound integrity via orthogonal methods (e.g., HPLC-UV/ELSD) to rule out degradation products .

Assay Optimization : Use standardized cell lines (e.g., SH-SY5Y neurons) and control for batch-to-batch variability in reagents .

Computational Modeling : Perform docking studies to evaluate binding affinity to targets like γ-secretase, correlating with experimental IC₅₀ values .

Q. What are the challenges in assessing the toxicity profile of 3-(1-aminoethyl)-3-oxetanemethanol, and how can they be addressed?

- Key Issues : Limited hazard data (e.g., Safety Data Sheets classify it as "no known hazard" , but structural analogs like 3-ethyl derivatives show mild irritancy ).

- Methodology :

- In Vitro Assays : Use MTT assays on HepG2 cells to screen for cytotoxicity (IC₅₀ thresholds < 100 μM indicate concern) .

- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify reactive metabolites via LC-MS/MS .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for aminoethyl-oxetane derivatives targeting enzyme inhibition?

- Parameters :

- Variations : Synthesize analogs with substituents on the oxetane (e.g., methyl, phenyl) or amine (e.g., primary vs. tertiary) .

- Assays : Measure inhibition kinetics (e.g., Michaelis-Menten plots) for enzymes like DPP-IV or Aβ-producing proteases .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.